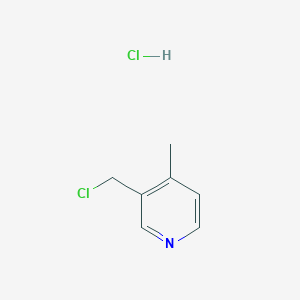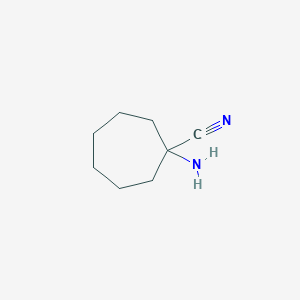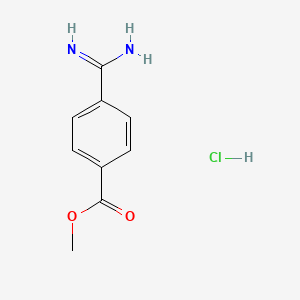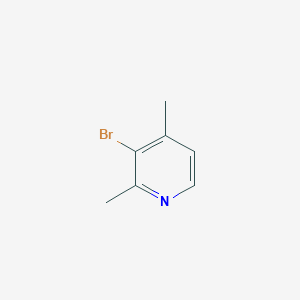
3-(Chloromethyl)-4-methylpyridine hydrochloride
説明
The compound "3-(Chloromethyl)-4-methylpyridine hydrochloride" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, studies on 3-methylpyridine derivatives and chloro-substituted pyridines are relevant to understanding the potential characteristics of "3-(Chloromethyl)-4-methylpyridine hydrochloride" .
Synthesis Analysis
The synthesis of related chloromethylpyridine compounds typically involves multiple steps, including methylation, chlorination, and other functional group transformations. For example, the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide was achieved through a sequence of methylation, chlorination, oxidation, and methoxylation . Similarly, the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride was performed using maltol through a series of reactions including methylation, chloridization, oxidation, and methoxylation . These methods suggest that the synthesis of "3-(Chloromethyl)-4-methylpyridine hydrochloride" could also involve a multi-step reaction pathway, starting from a suitable pyridine precursor and introducing the chloromethyl and methyl groups in the appropriate positions.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal and molecular structures of various pyridine derivatives. For instance, the structure of a 3-methylpyridine adduct was determined to be monoclinic with specific cell parameters, and the complex was characterized by a short N⋯H⋯O hydrogen bridge . Similarly, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with different pyridine derivatives showed various hydrogen bonding interactions . These studies indicate that "3-(Chloromethyl)-4-methylpyridine hydrochloride" may also form specific hydrogen bonding interactions and exhibit a distinct crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of chloromethylpyridine derivatives can be inferred from studies on similar compounds. For example, the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine involved a condensation reaction of a chloromethylpyridine with a nitroiminoimidazolidine . This suggests that "3-(Chloromethyl)-4-methylpyridine hydrochloride" could also participate in nucleophilic substitution reactions due to the presence of the reactive chloromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be complex and are influenced by their molecular structure. Vibrational spectroscopy, such as FTIR and Raman, as well as NMR spectroscopy, have been used to investigate the properties of various chloro- and methyl-substituted pyridines . These studies provide information on the vibrational modes, electronic structure, and chemical shifts that are characteristic of these compounds. For "3-(Chloromethyl)-4-methylpyridine hydrochloride," similar analytical techniques could be employed to determine its physical and chemical properties, including its reactivity, stability, and potential applications.
科学的研究の応用
Synthesis and Purification Methods
- 3-(Chloromethyl)-4-methylpyridine hydrochloride is utilized in the synthesis of various chemicals. One study demonstrated the purification of photochlorinated products of 3-methylpyridine, a related compound, using extraction, distillation, and chromatography, achieving over 99% purity (Su Li, 2005).
- Another research highlighted a method for synthesizing 2,6-dimethyl-4-(trimethylstannyl)pyridine from phosphorus oxychloride and 2,6-dimethylpyridine N-oxide hydrochloride, indicating the importance of chloromethylpyridine derivatives in complex organic syntheses (Baldev Singh, G. Y. Lesher, P. Pennock, 1990).
Photodimerization Studies
- Studies on ultraviolet irradiation of various methylpyridines, including compounds similar to 3-(Chloromethyl)-4-methylpyridine, have been conducted to understand their photodimerization properties. These findings are significant in understanding the photochemical behavior of such compounds (E. Taylor, R. O. Kan, 1963).
Synthesis of Complex Molecules
- The compound has been used in synthesizing 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide, showcasing its role in the preparation of advanced organic molecules with potential applications in various fields (Pan Xiang-jun, 2006).
- In another study, 2-Fluoro-4-methylpyridine was functionalized to create novel alkylating agents, indicating the broad applications of methylpyridines in drug synthesis and organic chemistry (J. Pesti, G. Huhn, J. Yin, Y. Xing, J. Fortunak, R. Earl, 2000).
Analytical Techniques
- Research on the electrophoretic separation of methylpyridines, closely related to 3-(Chloromethyl)-4-methylpyridine, has been conducted to improve analytical techniques for these compounds, illustrating their significance in analytical chemistry (S. Wren, 1991).
Mitochondrial Imaging
- A study involving a derivative of 3-chloromethylpyridyl bipyridine demonstrated its application in fluorescence microscopy for targeting mitochondria, highlighting its potential in biological imaging and research (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).
Safety and Hazards
作用機序
- The primary target of 3-(Chloromethyl)-4-methylpyridine hydrochloride is not explicitly mentioned in the available literature. However, we know that it is part of a class of drugs known as bile acid sequestrants . These compounds primarily interact with bile acids in the intestine.
- 3-(Chloromethyl)-4-methylpyridine hydrochloride is a non-absorbed, lipid-lowering polymer. It binds to bile acids in the intestine, impeding their reabsorption. As the bile acid pool becomes depleted, the hepatic enzyme activity increases, leading to increased conversion of cholesterol into bile acids. This ultimately helps lower blood cholesterol levels .
- The compound’s interaction with bile acids disrupts the enterohepatic circulation, reducing the amount of bile acids returned to the liver. Consequently, this decreases total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (associated with LDL-C), which are risk factors for atherosclerosis .
Target of Action
Mode of Action
特性
IUPAC Name |
3-(chloromethyl)-4-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDYGICAXWRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559066 | |
| Record name | 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1465-19-6 | |
| Record name | Pyridine, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-4-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















